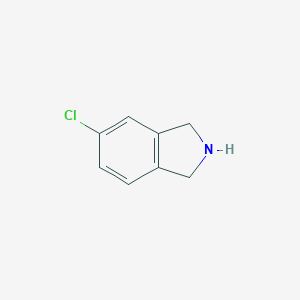

5-Chloroisoindoline

概要

説明

5-Chloroisoindoline is a compound with the molecular formula C8H8ClN . It has a molecular weight of 153.61 g/mol . The IUPAC name for this compound is 5-chloro-2,3-dihydro-1H-isoindole .

Synthesis Analysis

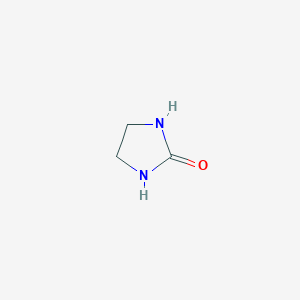

A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Another study developed a green synthesis technique for isoindolines/dioxoisoindolines .Molecular Structure Analysis

The InChI string for 5-Chloroisoindoline isInChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7 (6)3-8/h1-3,10H,4-5H2 . The Canonical SMILES string is C1C2=C (CN1)C=C (C=C2)Cl . Chemical Reactions Analysis

The synthesis of isoindoline-1,3-dione derivatives involves a direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step involving short reaction times, without utilizing any phase transfer, catalysts, or solvent during the reaction .Physical And Chemical Properties Analysis

5-Chloroisoindoline has a molecular weight of 153.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 153.0345270 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 10 .科学的研究の応用

1. Chemotherapeutic Potential

Shakir et al. (2016) synthesized novel bioactive 5-chloro isatin-based Schiff base ligands and their metal complexes, which showed pronounced antibacterial and radical scavenging potencies. These complexes, particularly those linked with benzothiazole motif, demonstrated superior antiproliferative activity against cancer cell lines, suggesting their potential as chemotherapeutic agents (Shakir et al., 2016).

2. Antiepileptic Activity

Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, showing significant antiepileptic activity in mice. Their study revealed that certain compounds, especially those with electron-rich benzene rings, displayed promising antiepileptic effects, indicating the therapeutic potential of these derivatives in epilepsy treatment (Asadollahi et al., 2019).

3. Antimicrobial and Antifungal Agents

Khalid et al. (2020) researched 5-chloroindoline-2,3-dione (isatin) derived ligands and their metal complexes, demonstrating significant antimicrobial and antifungal properties. This study underscores the potential of these compounds as effective agents against a range of microbial and fungal infections (Khalid et al., 2020).

Safety And Hazards

While specific safety and hazard information for 5-Chloroisoindoline was not found in the papers retrieved, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . Future research could explore the potential of 5-Chloroisoindoline and similar compounds as inhibitors of acetylcholinesterase, which could have applications in the treatment of Alzheimer’s disease . Additionally, the development of green synthesis techniques for these compounds is an area of ongoing research .

特性

IUPAC Name |

5-chloro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKRSWXFLFTSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564157 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroisoindoline | |

CAS RN |

127168-76-7 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

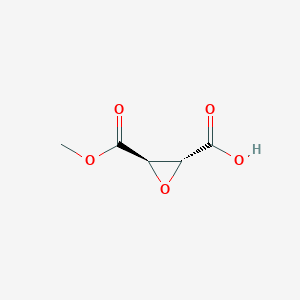

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)

![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)

![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)